molecular formula C7H11NO2 B14782122 (1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one

(1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one

Cat. No.: B14782122
M. Wt: 141.17 g/mol
InChI Key: WHRVGBMTDGBUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one is a chemical compound with a unique structure that includes a hydroxyl group and a tetrahydropyrrolizinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one can be achieved through various synthetic routes. One common method involves the use of hydrolases with opposite enantiopreference to prepare both enantiomers of the compound . The reaction conditions typically involve specific enzymes that catalyze the formation of the desired enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pH, and other reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

(1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target molecules. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVGBMTDGBUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC(=O)N2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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